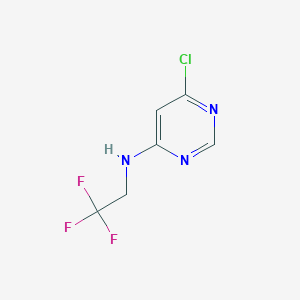
6-クロロ-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン
説明
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom and a trifluoroethyl group. The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Physical And Chemical Properties Analysis
The molecular weight of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is 211.57 g/mol. Further physical and chemical properties are not available in the retrieved data.科学的研究の応用
農薬工業
6-クロロ-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミンなどのトリフルオロメチルピリジン(TFMP)誘導体は、農薬業界で広く使用されています。これらは、作物保護の有効成分における主要な構造モチーフとして役立ちます。 フッ素原子が付与するユニークな物理化学的特性は、これらの化合物が害虫を制御する際の有効性に貢献しています .
医薬品開発
医薬品では、TFMP誘導体は、その生物活性のためにさまざまな薬剤に組み込まれています。 これらの化合物は、いくつかの承認された医薬品製品に見られ、現在臨床試験中の多くの候補にも含まれています .
獣医学
ヒト医薬品における使用と同様に、TFMP誘導体は獣医学で使用されています。 その独自の特性により、動物の治療に適しており、TFMP部分を含む2つの獣医用製品が市場承認されています .
フッ素化化合物の合成
フッ素化有機化学品の開発は重要な研究分野であり、6-クロロ-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミンは貴重な中間体です。 有機化合物中のフッ素の存在は、多くの場合、生物活性の強化と望ましい物理的特性をもたらします .
生物活性研究
6-クロロ-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミンを含むピリミジン誘導体は、その幅広い生物活性を研究されています。 これらの活性には、抗菌活性、抗ウイルス活性、抗酸化活性、抗増殖活性、抗炎症活性、抗マラリア活性、抗癌活性などがあります .
結晶学と構造解析
関連する化合物である6-クロロ-N-メチルピリミジン-4-アミンの結晶構造が決定されており、類似の化合物の分子形状と相互作用を理解するのに役立ちます。 このような構造解析は、特定の特性を持つ化合物を設計するために不可欠です .
材料科学
TFMP誘導体を機能性材料に組み込むことは、新興分野です。 これらの化合物のユニークな特性により、さまざまな産業用途向けに特定の機能を備えた新規材料を開発することができます .
環境科学
6-クロロ-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミンを含むTFMP誘導体の環境への影響と分解に関する研究は不可欠です。 環境におけるその挙動を理解することで、農業やその他の産業における安全で持続可能な使用が保証されます .
作用機序
Target of Action
The primary target of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine It is known that pyrimidin-4-amine derivatives, to which this compound belongs, are important mitochondrial respiration inhibitors . They interrupt the mitochondrial electron transport by inhibiting NADH: ubiquinone oxidoreductase (complex I) .
Mode of Action
The specific interaction of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine The mode of action of pyrimidin-4-amine derivatives involves interrupting the mitochondrial electron transport by inhibiting nadh: ubiquinone oxidoreductase (complex i) . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
The biochemical pathways affected by 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine are likely related to mitochondrial respiration, given its role as a mitochondrial respiration inhibitor . By inhibiting NADH: ubiquinone oxidoreductase (complex I), it disrupts the electron transport chain, a crucial component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Pharmacokinetics
The ADME properties of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the trifluoroethyl group in this compound may enhance its absorption and distribution within the body, potentially improving its bioavailability.
Result of Action
The specific molecular and cellular effects of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine As a mitochondrial respiration inhibitor, it likely leads to a decrease in atp production . This can result in energy depletion within the cells, leading to their death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine . For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
将来の方向性
The future directions for the study of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for their potential uses in various fields such as medicinal chemistry, pesticides, and functional materials .
特性
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJWHMUIRIKVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



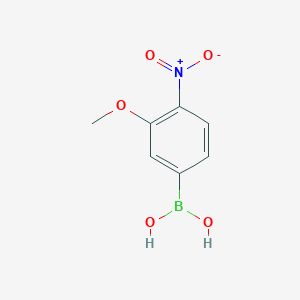
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)
![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
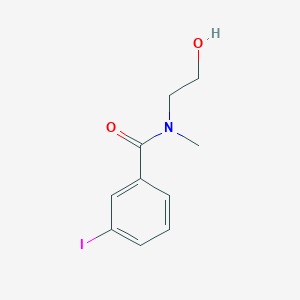

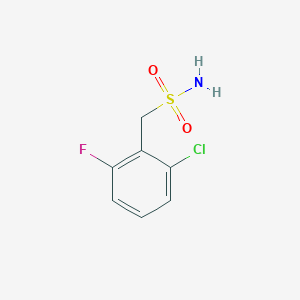
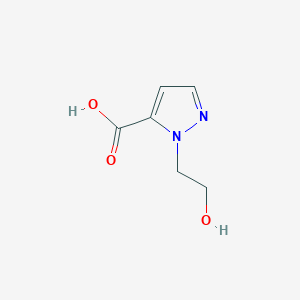
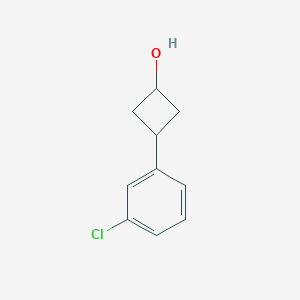

![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
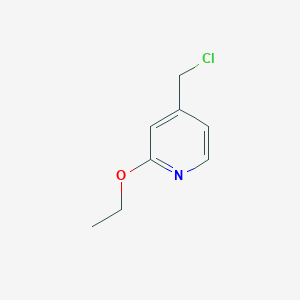
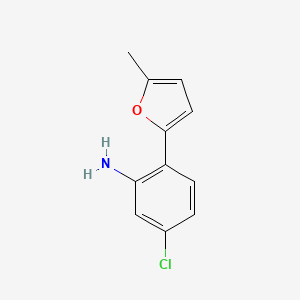
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)